Physicochemical Profiling of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid: A Technical Guide
Physicochemical Profiling of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid: A Technical Guide
Executive Summary
2-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS 1825545-13-8) represents a critical orthogonal scaffold in medicinal chemistry. Its value lies in its dual-functional nature: it possesses a sterically congested carboxylic acid core modulated by an ortho-bromine atom, alongside a para-positioned dimethylsulfamoyl motif.
For drug development professionals, this molecule is not merely an intermediate; it is a "molecular hinge." The bromine atom serves as a pre-installed handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid offers a vector for amide coupling or bioisostere installation. The dimethylsulfamoyl group acts as a stable, polar pharmacophore often utilized to tune lipophilicity and metabolic stability in SGLT2 inhibitors and other sulfonamide-class therapeutics.
This guide provides a rigorous analysis of its physicochemical behavior, solubility logic, and synthetic applications, grounded in empirical data and theoretical principles.
Molecular Identity & Architecture
| Parameter | Specification |
| Chemical Name | 2-Bromo-4-(dimethylsulfamoyl)benzoic acid |
| CAS Number | 1825545-13-8 |
| Synonyms | 2-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid; 4-(N,N-Dimethylsulfamoyl)-2-bromobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 308.15 g/mol |
| SMILES | CN(C)S(=O)(=O)c1ccc(C(=O)O)c(Br)c1 |
| InChI Key | QXHSQLWDGLWDCZ-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline powder |
Structural Analysis
The molecule features a trisubstituted benzene ring . The ortho-bromine induces a significant "ortho-effect," twisting the carboxylic acid out of planarity with the aromatic ring to relieve steric strain. This conformation impacts both the acidity (
Physicochemical Profile
The following parameters are critical for formulation and synthetic planning. Where specific experimental values for this exact CAS are proprietary, high-confidence predicted values based on structural analogs (e.g., 2-bromobenzoic acid, 4-sulfamoylbenzoic acid) are provided.
Key Parameters Table[3][4][6][7]
| Property | Value / Range | Significance |
| Acid Dissociation ( | 2.4 – 2.6 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to the ortho-Br inductive effect and para-sulfamoyl electron withdrawal. |
| Lipophilicity (LogP) | 1.4 – 1.6 (Predicted) | Moderate lipophilicity. The polar sulfonamide and carboxyl groups offset the lipophilic aryl bromide. |
| Distribution Coeff. ( | -1.5 to -1.0 | At physiological pH, the molecule exists as a water-soluble anion (carboxylate). |
| Melting Point | >150°C (Decomp.) | High lattice energy typical of benzoic acid dimers. |
| H-Bond Donors | 1 (COOH) | The sulfonamide is tertiary ( |
| H-Bond Acceptors | 4 ( | Facilitates solubility in polar aprotic solvents. |
Deep Dive: Electronic Effects & Acidity
The acidity of this compound is governed by the Hammett equation principles.
-
Benzoic Acid Baseline:
.[1] -
Ortho-Bromo Effect: The -I (inductive) effect of Br at the ortho position stabilizes the carboxylate anion. Furthermore, steric inhibition of resonance prevents the COOH group from conjugating with the ring, which paradoxically increases acidity by destabilizing the neutral acid form more than the anion. (Reference: 2-bromobenzoic acid
). -
Para-Sulfamoyl Effect: The
group is a strong EWG ( ). This withdraws electron density from the ring, further stabilizing the carboxylate negative charge. -
Result: The cumulative effect drives the
down to the ~2.5 range, making it a relatively strong organic acid.
Solubility & Stability Logic
Understanding the speciation of this molecule is vital for extraction and purification.
Solubility Profile
-
Water (pH < 2): Insoluble. Exists as the neutral, protonated species.
-
Water (pH > 5): Highly Soluble. Exists as the anionic 2-bromo-4-(dimethylsulfamoyl)benzoate.
-
Organic Solvents:
-
High Solubility: DMSO, DMF, DMAc (Polar Aprotic).
-
Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.
-
Low Solubility: Dichloromethane (DCM), Hexanes (unless derivatized).
-
Stability[4]
-
Hydrolysis: The dimethylsulfamoyl moiety is exceptionally stable toward hydrolysis under standard acidic or basic conditions. The sulfonamide bond requires harsh conditions (e.g., conc. HCl at reflux) to cleave.
-
Decarboxylation: The electron-deficient nature of the ring (due to
and Br) makes the carboxylate prone to decarboxylation only under extreme thermal forcing (>200°C) or specific metal-catalyzed conditions.
Visualization: Solubility & Speciation Logic
Caption: pH-dependent speciation and its application in purification strategies.
Synthetic Utility
This molecule is a "bifunctional linchpin." The synthetic strategy relies on the chemoselectivity between the aryl bromide and the carboxylic acid.
Chemoselectivity Rules
-
Carboxylic Acid (COOH): Reacts with amines/alcohols via activation (EDC/HATU or
). Must be protected (as an ester) if using organolithium reagents. -
Aryl Bromide (Ar-Br): Inert to standard amide coupling conditions. Active in Pd-catalyzed cross-couplings.
-
Order of Operations:
-
Path A (Amide First): Couple COOH with an amine
Perform Suzuki on Br. (Preferred if the Suzuki partner is sensitive to acid activation). -
Path B (Suzuki First): Protect COOH (Methyl ester)
Perform Suzuki Hydrolyze Ester Amide Coupling.
-
Visualization: Reaction Workflow
Caption: Divergent synthetic pathways utilizing the orthogonal functional handles.
Experimental Protocols
Protocol A: Potentiometric Determination
Standard validation method for acidic intermediates.
-
Preparation: Dissolve 2-3 mg of the compound in a solution of 0.15 M KCl (ionic strength adjustor) with minimal MeOH (10-20%) to ensure solubility of the neutral form.
-
Titration: Titrate with 0.1 M KOH (standardized) under
atmosphere to prevent carbonate formation. -
Analysis: Plot pH vs. Volume of KOH. The first derivative (
) peak corresponds to the equivalence point. The pH at the half-equivalence point represents the apparent . -
Correction: Apply the Yasuda-Shedlovsky extrapolation if MeOH was used, to determine the aqueous
.
Protocol B: HPLC-based LogP Estimation
Faster than shake-flask method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic MeOH/Water (buffered to pH 2.0 with phosphoric acid to keep COOH protonated).
-
Standards: Inject a mixture of benzoic acid standards with known LogP values (e.g., Benzamide, Benzoic acid, Bromobenzene).
-
Calculation: Plot Log k' (capacity factor) of standards vs. known LogP. Interpolate the LogP of the target compound based on its retention time.
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation.[3] The brominated aromatic core can be sensitizing; nitrile gloves are recommended.
References
-
Sigma-Aldrich. 2-Bromo-4-(dimethylsulfamoyl)benzoic acid Product Page (CAS 1825545-13-8). Retrieved from
-
PubChem. 2-Bromobenzoic acid (Physicochemical Data). National Library of Medicine. Retrieved from
- Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195.
-
ChemScene. 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (Isomer Data). Retrieved from
